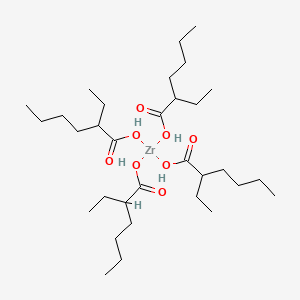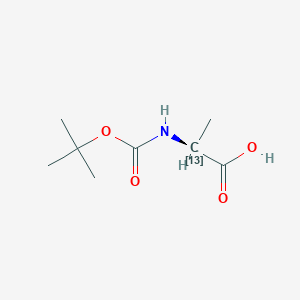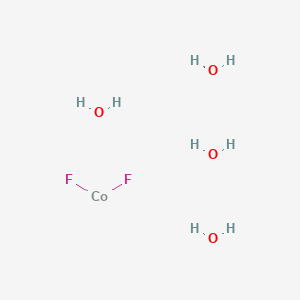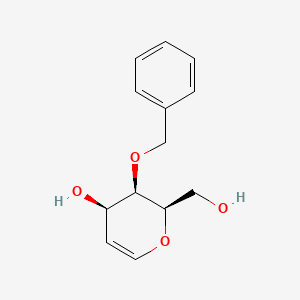
4-O-Benzyl-D-galactal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Benzyl-D-galactal: is a carbohydrate intermediate utilized in the synthesis of a diverse line of pharmaceuticals and natural products. It is a derivative of D-galactal, where the hydroxyl group at the fourth position is replaced by a benzyl group. This compound is known for its significant potential in various chemical syntheses due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-O-Benzyl-D-galactal typically involves the benzylation of D-galactal. One common method includes dissolving D-galactal in dry dimethylformamide (DMF) and adding sodium hydride (NaH) in portions while maintaining the temperature between 0°C to 5°C. The mixture is then stirred for half an hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of protective groups and catalysts may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-O-Benzyl-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-O-Benzyl-D-galactal is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is utilized in the production of natural products and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-O-Benzyl-D-galactal involves its ability to participate in glycosylation reactions. The benzyl group at the fourth position enhances its reactivity, allowing it to form glycosidic bonds with other molecules. This reactivity is crucial in the synthesis of oligosaccharides and other complex carbohydrates.
Comparaison Avec Des Composés Similaires
3,4,6-Tri-O-benzyl-D-galactal: Another benzylated derivative of D-galactal, used in similar applications.
2,6-Anhydro-5-deoxy-3-O-(phenylmethyl)-D-arabino-hex-5-enitol: A related compound with different substitution patterns.
Uniqueness: 4-O-Benzyl-D-galactal is unique due to its specific substitution at the fourth position, which imparts distinct reactivity and makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |
Clé InChI |
OIWQZGBSQDJVJN-JHJVBQTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C=COC2CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




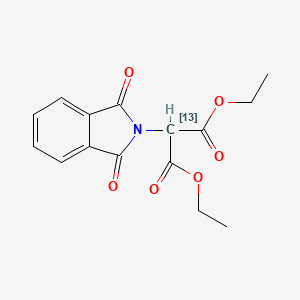


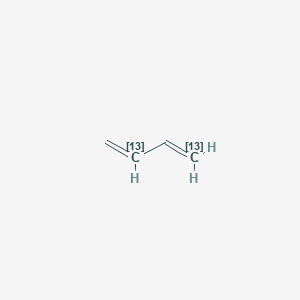


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

